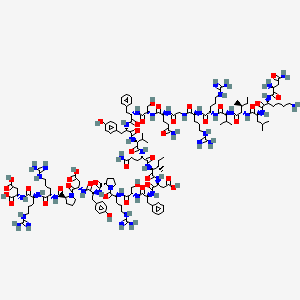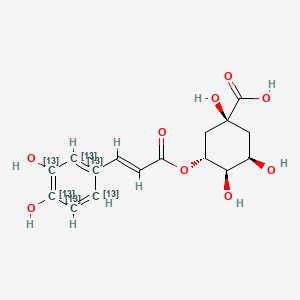
Ethyl 2-(ethylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylamino)butanoate is a chemical compound with the molecular formula C8H17NO2 . It contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic secondary amine .
Synthesis Analysis
The synthesis of esters like Ethyl 2-(ethylamino)butanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-(ethylamino)butanoate includes 1 ester (aliphatic) and 1 secondary amine (aliphatic). It contains a total of 28 atoms; 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
Esters like Ethyl 2-(ethylamino)butanoate can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base. In hydrolysis, the ester bond is split by water (HOH), forming alcohols and acids .Physical And Chemical Properties Analysis
Ethyl 2-(ethylamino)butanoate is a compound with a molecular weight of 159.229. More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Flavoring Agent in Food Industries
Ethyl butanoate, also known as Ethyl 2-(ethylamino)butanoate, is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods . With a rapid increase in demand, studies are trying to improve its biological production as this method has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance .
Biological Production
The biological production of Ethyl butanoate is an area of active research. This method has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance . A total of twenty-four studies have been published in the last three decades and used lipase from different sources as a biocatalyst .
Esterification
Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route . As organic solvents increase the cost and may bring negative effects to the environment, the solvent-free reaction system is recognized as a good alternative .
Detection Methodology
A simple, accurate, safe, and efficient design for the detection of Ethyl butanoate that may be present in the dry exhaled breath has been introduced . This method could be utilized as a platform for the diagnosing of COVID-19 .
Diagnosing of COVID-19
The presence of Ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 . The main idea of this theoretical investigation is based on the inclusion of a cavity layer between a thin layer of Au and the well-known one-dimension photonic crystals .
Sensor Design
A novel design for the detection of Ethyl butanoate traces in exhaled breath based on the well-known one-dimensional photonic crystals (1DPCs) has been presented . The exhaled breath of COVID-19 patients could contain higher levels of Ethyl butanoate . The designed sensor could receive sensitivity of 0.3 nm/ppm or 260,486 nm/RIU, resolution of 7 ppm and quality factor of 969 .
Wirkmechanismus
Safety and Hazards
While specific safety data for Ethyl 2-(ethylamino)butanoate was not found, it’s important to handle all chemicals with care. General precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and using protective equipment .
Relevant Papers One relevant paper found discusses the synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening . This suggests that Ethyl 2-(ethylamino)butanoate and similar compounds may have applications in food science and technology.
Eigenschaften
IUPAC Name |
ethyl 2-(ethylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEJENNUKAUMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734015 |
Source


|
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874525-99-2 |
Source


|
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)



![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)






![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)